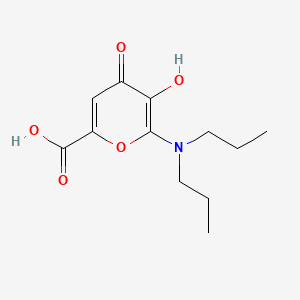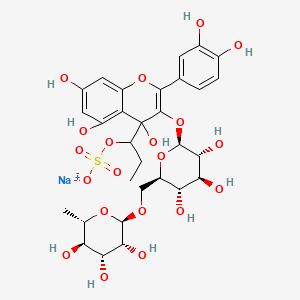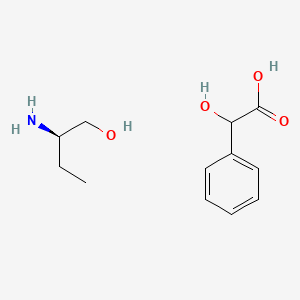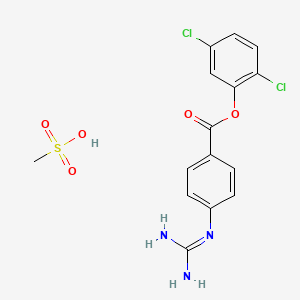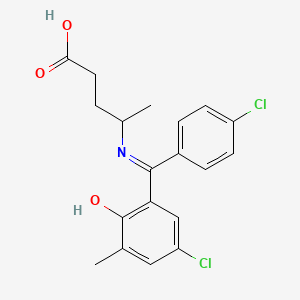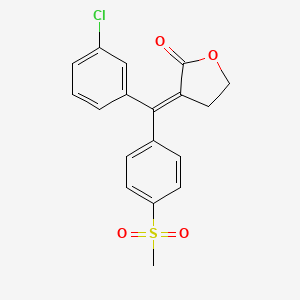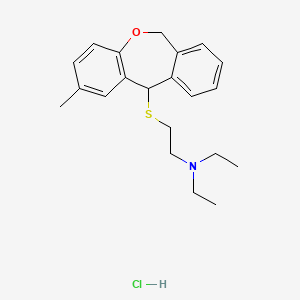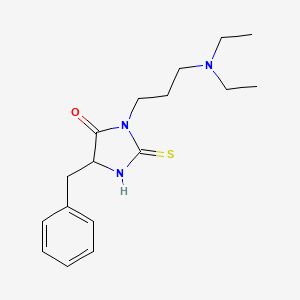
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is a compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, a diethylamino propyl chain, and a thiohydantoin core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with 3-(diethylamino)propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The thiohydantoin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoin derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Applications De Recherche Scientifique
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The diethylamino propyl chain and thiohydantoin core play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyl-3-pyridyl-1H-1,2,4-triazole: Another compound with a benzyl group and a heterocyclic core, known for its xanthine oxidase inhibitory activity.
5-Benzyl-3-aminoindazole: A compound with a benzyl group and an indazole core, studied for its biological activities.
Uniqueness
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is unique due to its combination of a thiohydantoin core and a diethylamino propyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86503-21-1 |
|---|---|
Formule moléculaire |
C17H25N3OS |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
5-benzyl-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H25N3OS/c1-3-19(4-2)11-8-12-20-16(21)15(18-17(20)22)13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,18,22) |
Clé InChI |
GNQFYCOPBJYJRW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

